molecular formula C8H7ClN2O B2990135 4-Amino-2-chloro-5-methoxybenzonitrile CAS No. 1613730-68-9

4-Amino-2-chloro-5-methoxybenzonitrile

Cat. No. B2990135
CAS RN: 1613730-68-9
M. Wt: 182.61
InChI Key: GKMMNRLLGCWRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H7ClN2O . It is commonly used in the field of chemistry for various applications .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-5-methoxybenzonitrile consists of a benzene ring substituted with an amino group (NH2), a chloro group (Cl), a methoxy group (OCH3), and a nitrile group (CN) .

Scientific Research Applications

Corrosion Inhibition

Aminobenzonitrile derivatives, such as 2-Aminobenzene-1,3-dicarbonitriles, have been investigated for their corrosion inhibition properties. These compounds exhibit significant effectiveness in protecting metals against corrosion in acidic environments. For instance, certain derivatives demonstrated high inhibition efficiency for mild steel in hydrochloric acid, with one study showing an efficiency of 97.83% at a concentration of 100 mg/L. The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface (Verma et al., 2015).

Organic Synthesis and Drug Development

4-Amino-2-chloro-5-methoxybenzonitrile and its related compounds find applications in the synthesis of various organic molecules and potential drug candidates. For example, derivatives of aminobenzonitrile have been utilized in the synthesis of Gefitinib, an anticancer drug. This process involves several steps, including transfer hydrogenation and the Dimroth rearrangement, showcasing the compound's utility in complex organic syntheses (Jin et al., 2005).

Molecular Interaction Studies

The study of molecular interactions, such as hydrogen bonding, is another area where aminobenzonitriles are applied. Research on 4-aminobenzonitrile has contributed to understanding how molecular structures influence the properties of hydrogen-bonded complexes with solvents like methanol and ethanol. These studies are crucial for designing molecules with desired physical and chemical properties (Alejandro et al., 2003).

Anticancer Research

Compounds structurally related to 4-Amino-2-chloro-5-methoxybenzonitrile have been evaluated for their anticancer activity. A family of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile derivatives, showed strong activity against colorectal and triple-negative breast cancer cells. These findings underscore the potential of aminobenzonitrile derivatives in developing new cancer therapies (Pilon et al., 2020).

properties

IUPAC Name

4-amino-2-chloro-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMMNRLLGCWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-5-methoxybenzonitrile

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